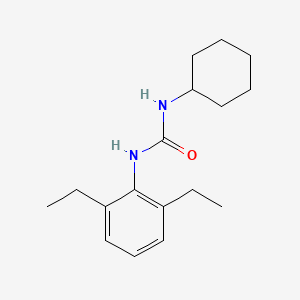![molecular formula C10H8ClN3O4S B5719966 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, leading to the formation of a stable adduct. This modification can affect the function of the protein, and this property has been used to study the function of different proteins.
Biochemical and Physiological Effects:
The covalent modification of cysteine residues in proteins by this compound can affect the function of the protein. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to covalently modify cysteine residues in proteins. This property has been exploited to study the function of different proteins. However, one of the limitations of using this compound is its potential toxicity. This compound can react with other nucleophiles in the cell, leading to the modification of unintended targets.
Orientations Futures
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has significant potential for future research. One of the future directions could be the development of more selective compounds that can modify specific cysteine residues in proteins. Additionally, this compound's potential application as an anticancer agent could be further explored, and its toxicity profile could be improved.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. The future directions for research on this compound include the development of more selective compounds and exploring its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been reported using different methods. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds in anhydrous conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies. One of its primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound is known to covalently modify cysteine residues in proteins, and this property has been exploited to study the function of different proteins.
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-5-13(6-12-7)19(17,18)8-2-3-9(11)10(4-8)14(15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXLGALHLPYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)



![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)


![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)

![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)